molecular formula C10H9ClN2OS B2659599 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 912758-34-0

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2659599
CAS No.: 912758-34-0
M. Wt: 240.71
InChI Key: JDKJCICOVDSYHF-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)acetamide is a benzothiazole-derived acetamide featuring a chloro group at the 6-position and a methyl group at the 4-position of the benzothiazole ring. This structure positions it within a class of heterocyclic compounds known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chloro and methyl substituents influence electronic, steric, and solubility characteristics, which are critical for its pharmacological profile .

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-5-3-7(11)4-8-9(5)13-10(15-8)12-6(2)14/h3-4H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKJCICOVDSYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide typically involves the reaction of 6-chloro-4-methylbenzo[d]thiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes. These methods may include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide and its derivatives have been investigated for their anticancer properties. Studies have shown that compounds with a benzothiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a class of thiazole-(benz)azole derivatives was synthesized to evaluate their anticancer activity against A549 (lung cancer) and C6 (glioma) tumor cell lines. The results indicated that certain derivatives exhibited promising anticancer effects by inducing apoptosis in tumor cells, suggesting their potential as therapeutic agents in cancer treatment .

Inhibition of Acetylcholinesterase

Research has identified compounds similar to this compound as effective inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. A series of compounds containing thiazole and coumarin cores were synthesized, demonstrating strong inhibitory activity against AChE, with some exhibiting IC50 values as low as 2.7 µM. This suggests that these compounds could be developed into therapeutic agents for treating cognitive decline associated with Alzheimer’s disease .

Antibacterial Properties

This compound has also been explored for its antibacterial properties. A study focused on amino benzothiazole derivatives indicated their potential in combating antibiotic-resistant bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has categorized various analogues based on substitutions at the benzothiazole core, revealing that 6-unsubstituted derivatives generally exhibit superior cytotoxic effects compared to their chlorinated counterparts. This insight aids in the design of more potent derivatives for therapeutic applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole scaffold followed by acetamide functionalization. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Comprehensive Data Table

Compound Structure Key Features Biological Activity
This compoundStructureBenzothiazole core; chloro and methyl substituentsAnticancer, AChE inhibition
N-(5-chloro-4-methylbenzothiazol-2-yl)-2-(4-fluorophenyl)acetamideStructureSimilar core; variations in chlorine placementEnhanced anticancer activity
1,3-benzothiazole derivativesStructureDiverse substitutions affect reactivityAntibacterial properties

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Ring

The substituents on the benzothiazole ring significantly alter physical, spectral, and biological properties. Key analogs include:

Compound Name Substituents Melting Point (°C) Molecular Weight Key Spectral Data (1H-NMR, δ ppm) Reference
N-(6-Fluorobenzo[d]thiazol-2-yl)acetamide 6-F 245–247 224.23 8.11 (d, J=10 Hz, 1H), 7.80–7.41 (m, 4H)
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide 6-NO2 260.1 250.25 δ 8.90 (s, 1H, NO2), 7.95–7.50 (m, 3H)
N-(4,6-Dichlorobenzo[d]thiazol-2-yl)acetamide 4-Cl, 6-Cl 258.5 277.14 δ 8.15 (s, 1H), 7.60–7.45 (m, 2H)
Target Compound 6-Cl, 4-CH3 Inferred: 160–170 254.72 Predicted: δ 2.30 (s, 3H, CH3), 7.40–7.90 (m, aromatic)

Key Observations :

  • Halogen vs. Methyl Groups : Chloro substituents (electron-withdrawing) increase melting points compared to methyl groups (electron-donating). For example, dichloro analogs (258.5°C) melt at higher temperatures than the target compound (estimated 160–170°C) .
  • Spectral Shifts : The methyl group (δ ~2.30 ppm) in the target compound introduces distinct 1H-NMR signals absent in halogenated analogs. Nitro groups (δ ~8.90 ppm) cause significant deshielding .

Modifications on the Acetamide Side Chain

Variations in the acetamide moiety influence biological activity and solubility:

Compound Name Acetamide Substituent Biological Activity Reference
N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1-phenylisoquinolin-2-yl)acetamide Isoquinoline-linked Anticancer (MMP inhibition)
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-triazol-3-yl)acetamide Triazole-thioether Antimicrobial
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-yl)acetamide Pyrimidine-linked Kinase inhibition (CK1)

Key Observations :

  • Isoquinoline Derivatives: Compounds with bulky side chains (e.g., isoquinoline) show enhanced binding to enzyme active sites, as seen in MMP inhibitors (IC50 values < 1 µM) .
  • Heterocyclic Substituents : Triazole or thiadiazole groups (e.g., compound 6d in ) improve metabolic stability and bioavailability compared to simple acetamides .

Biological Activity

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzothiazole moiety with a chloro substituent at the 6-position and a methyl group at the 4-position. This unique structure contributes to its biological activity by enhancing interactions with various biological targets.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Studies have indicated its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective

In vitro studies have shown that derivatives of benzothiazole exhibit low IC50 values against tuberculosis pathogens, indicating potent activity against these resistant strains .

2. Anti-inflammatory Activity

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. The anti-inflammatory potential was evaluated through various assays, demonstrating significant inhibition of COX activity.

Assay Type Result Reference
COX-1 InhibitionIC50 = 12 µM
COX-2 InhibitionIC50 = 15 µM

These findings suggest that this compound could be a candidate for developing anti-inflammatory drugs.

3. Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The compound has shown promise in inhibiting tumor cell growth across different cancer cell lines.

Cell Line Activity IC50 Value (µM) Reference
A549 (Lung Cancer)Significant inhibition10.5
C6 (Brain Tumor)Moderate inhibition15.3

Mechanistic studies suggest that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A study conducted by Srivastava et al. evaluated several benzothiazole derivatives against common pathogens, finding that compounds similar to this compound displayed significant antimicrobial activity, particularly against E. coli and C. albicans .
  • Anti-inflammatory Research : In a study focusing on anti-inflammatory agents, researchers synthesized various benzothiazole derivatives and assessed their effects on COX enzymes, concluding that compounds with similar structures to this compound exhibited promising results in reducing inflammation .
  • Anticancer Investigations : A recent investigation into the anticancer properties of thiazole derivatives found that compounds with structural similarities to this compound effectively inhibited cell proliferation in multiple cancer types, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide?

  • Methodology :

  • Nucleophilic substitution : React 6-chloro-4-methylbenzo[d]thiazol-2-amine with chloroacetyl chloride in acetonitrile/DMF, using triethylamine as a base. Reflux for 8–12 hours, followed by recrystallization (e.g., ethanol-acetone mixtures) to purify the product .
  • Acetylation : Use acetic acid or acetyl chloride with 2-aminobenzothiazole derivatives under reflux conditions. Monitor reaction progress via TLC and confirm product formation via NMR and MS .
    • Example : reports 86.4% yield for analogous N-(6-chlorobenzo[d]thiazol-2-yl)acetamide derivatives using this method.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on substituent effects (e.g., the methyl group at C4 appears as a singlet near δ 2.4 ppm, while the acetamide NH resonates at δ ~10–12 ppm) .
  • Mass spectrometry (ESI–MS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .
  • HPLC : Assess purity (>95% preferred) using C18 columns and gradient elution with acetonitrile/water .
    • Data : reports HPLC purity >90% for similar benzothiazole derivatives.

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
  • Temperature control : Extended reflux (8–12 hours) ensures completion of slow reactions .
  • Purification : Recrystallization from ethanol-water mixtures reduces impurities, as demonstrated for derivatives with 86.4% yield .
    • Challenges : Low yields (e.g., 21% in ) may arise from steric hindrance or competing side reactions.

Q. How do substituents on the benzothiazole core influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance metabolic stability but may reduce binding affinity due to altered electronic density. shows nitro derivatives exhibit lower antifungal activity despite similar conformations .
  • Hydrophobic groups (e.g., methyl) : Improve membrane permeability, as seen in antidiabetic thiazolidinone derivatives .
    • Case Study : In , N-(6-nitrobenzo[d]thiazol-2-yl)acetamide showed reduced antifungal activity compared to non-nitro analogs due to decreased hydrogen bonding capacity .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Approach :

  • Docking studies : Use software like AutoDock to model interactions with target proteins. Compare results with experimental IC₅₀ values.
  • Electronic effect analysis : Evaluate substituent impacts (e.g., nitro groups reduce electron density, weakening polar interactions) .
    • Example : highlights conformational similarity between active and inactive analogs, but nitro groups disrupt key hydrogen bonds .

Q. What strategies are effective in designing derivatives for specific therapeutic targets?

  • Methodology :

  • Fragment-based design : Incorporate pharmacophoric features (e.g., hydrogen bond donors, hydrophobic pockets) from and .
  • Hybrid molecules : Combine benzothiazole with bioactive moieties (e.g., piperazine in for kinase inhibition or triazoles in for antidiabetic activity) .
    • Data : reports IC₅₀ values of 0.042 µM for Aurora kinase inhibitors using arylpiperazine-linked acetamides .

Methodological Guidance

Q. How to analyze hydrogen bonding in crystal structures of benzothiazole acetamides?

  • Protocol :

  • X-ray diffraction : Use SHELX ( ) for structure refinement. Key parameters include bond lengths (C=O: ~1.22 Å) and angles .
  • Hydrogen bond mapping : Identify interactions between acetamide NH and acceptor atoms (e.g., O or N in adjacent molecules) .
    • Example : resolves the crystal structure of N-(thiazol-2-yl)acetamide, confirming planar conformations critical for packing .

Q. Best practices for purity assessment and handling air-sensitive intermediates?

  • Protocol :

  • Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., chloroacetyl chloride reactions) .
  • Validation : Cross-validate purity via NMR (integration of impurity peaks) and HPLC (retention time matching) .
    • Data : reports 94.8% HPLC purity for a dichlorobenzothiazole derivative .

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